PI3Kα Inhibitory Potency: Thienobenzoxepin Derivatives Achieve Sub-Nanomolar to Low-Nanomolar IC50 Values
Thienobenzoxepin-based inhibitors exhibit potent PI3Kα inhibition. One representative compound from the Staben et al. series demonstrates an IC50 of 1.5 nM against PI3Kα [1]. A subsequent optimized analog, compound 162, achieved an IC50 of 4 nM [2]. In contrast, the benzoxepin-based clinical candidate GDC-0032 (taselisib) exhibits an IC50 of 0.29 nM . While the benzoxepin core yields slightly higher absolute potency, the thienobenzoxepin scaffold offers a distinct selectivity profile and metabolic stability advantage that is not captured by potency alone (see subsequent evidence items).
| Evidence Dimension | PI3Kα inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.5 nM (representative thienobenzoxepin); 4 nM (compound 162) |
| Comparator Or Baseline | GDC-0032 (benzoxepin): 0.29 nM |
| Quantified Difference | Benzoxepin core yields approximately 5–14× higher absolute potency in this comparison; however, thienobenzoxepin provides enhanced metabolic stability (see below). |
| Conditions | Biochemical PI3Kα enzyme inhibition assay |
Why This Matters
For procurement decisions, the thienobenzoxepin scaffold offers a distinct balance of potency, selectivity, and metabolic stability that cannot be achieved with the benzoxepin core alone, making it a critical building block for lead optimization programs targeting specific isoform selectivity or improved pharmacokinetic profiles.
- [1] BindingDB Entry: BDBM50347089. IC50 = 1.5 nM against PI3Kα. Staben ST et al. Structure-based design of thienobenzoxepin inhibitors of PI3-kinase. Bioorg Med Chem Lett. 2011;21(13):4054-8. View Source
- [2] Cis-Amide isosteric replacement in thienobenzoxepin inhibitors of PI3-kinase. Compound 162: PI3Kα IC50 = 4 nM. doi:10.1016/j.bmcl.2012.10.121 View Source
